1-Benzyl-2,5,6-trimethylpiperidin-3-one
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Overview
Description
1-Benzyl-2,5,6-trimethylpiperidin-3-one is a synthetic organic compound with the molecular formula C15H21NO. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis . This compound is characterized by a piperidine ring substituted with benzyl and methyl groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-Benzyl-2,5,6-trimethylpiperidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5,6-trimethylpiperidin-3-one with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . These methods often utilize automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Benzyl-2,5,6-trimethylpiperidin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired transformation . Major products formed from these reactions include alcohols, ketones, and substituted piperidines .
Scientific Research Applications
1-Benzyl-2,5,6-trimethylpiperidin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2,5,6-trimethylpiperidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1-Benzyl-2,5,6-trimethylpiperidin-3-one can be compared with other piperidine derivatives, such as 1,2,5-trimethylpiperidin-4-one and 2,2,6,6-tetramethylpiperidin-4-one . These compounds share similar structural features but differ in their substitution patterns and functional groups. The unique benzyl substitution in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Similar compounds include:
- 1,2,5-trimethylpiperidin-4-one
- 2,2,6,6-tetramethylpiperidin-4-one
- N-Benzyl-1,2,5-trimethylpiperidin-4-amine
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-benzyl-2,5,6-trimethylpiperidin-3-one |
InChI |
InChI=1S/C15H21NO/c1-11-9-15(17)13(3)16(12(11)2)10-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3 |
InChI Key |
LADFZKKLMYYATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(N(C1C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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